Cycloa-cyclocptltc

Description

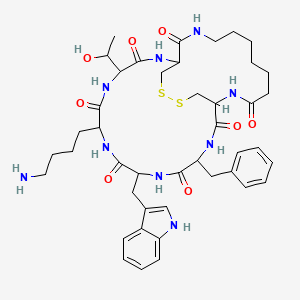

Properties

CAS No. |

70706-79-5 |

|---|---|

Molecular Formula |

C43H59N9O8S2 |

Molecular Weight |

894.1 g/mol |

IUPAC Name |

7-(4-aminobutyl)-13-benzyl-4-(1-hydroxyethyl)-10-(1H-indol-3-ylmethyl)-28,29-dithia-2,5,8,11,14,17,25-heptazabicyclo[14.10.4]triacontane-3,6,9,12,15,18,26-heptone |

InChI |

InChI=1S/C43H59N9O8S2/c1-26(53)37-43(60)51-34-24-61-62-25-35(47-36(54)18-7-2-3-12-20-45-38(34)55)42(59)49-32(21-27-13-5-4-6-14-27)40(57)50-33(22-28-23-46-30-16-9-8-15-29(28)30)41(58)48-31(39(56)52-37)17-10-11-19-44/h4-6,8-9,13-16,23,26,31-35,37,46,53H,2-3,7,10-12,17-22,24-25,44H2,1H3,(H,45,55)(H,47,54)(H,48,58)(H,49,59)(H,50,57)(H,51,60)(H,52,56) |

InChI Key |

DJBKQPWDFYQVPB-UHFFFAOYSA-N |

SMILES |

CC(C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)CCCCCCNC2=O)O |

Canonical SMILES |

CC(C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)CCCCCCNC2=O)O |

Synonyms |

cyclo(aminoheptanoic acid-cyclo(Cys-Phe-D-Trp-Lys-Thr-Cys)) cyclo(aminoheptanoic acid-cyclo(cysteinyl-phenylalanyl-D-tryptophyl-lysyl-threonyl-cysteinyl)) cycloA-CycloCPTLTC somatostatin, cycloA-cycloCPTLTC |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Cycloa Cyclocptltc

Methodological Advancements in Spectroscopic Characterization of Cycloa-cyclocptltc

The definitive structure and properties of a molecule like Cycloa-cyclocptltc would be determined through a combination of modern spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Cycloa-cyclocptltc

High-resolution NMR spectroscopy would be fundamental to determining the molecular skeleton of Cycloa-cyclocptltc. Experiments would include one-dimensional (1D) ¹H and ¹³C NMR to identify the types and number of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, would be crucial for establishing the connectivity between atoms. For instance, COSY spectra would reveal proton-proton couplings, while HSQC and HMBC would correlate proton and carbon signals to piece together the complete molecular structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Cycloa-cyclocptltc (This data is for illustrative purposes only)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | 3.5 (t, J=7.2 Hz) | 45.2 | C2, C5 |

| 2 | 1.8 (m) | 28.7 | C1, C3 |

| 3 | 4.1 (d, J=5.0 Hz) | 72.1 | C2, C4 |

| 4 | 5.9 (s) | 130.5 | C3, C5 |

| 5 | - | 142.0 | C1, C4 |

Advanced Mass Spectrometry (MS) Approaches for Cycloa-cyclocptltc Structural Insights

Advanced mass spectrometry techniques would be used to determine the exact molecular weight and elemental composition of Cycloa-cyclocptltc. High-Resolution Mass Spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its chemical formula. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecule and analyzing the resulting pieces to gain further structural information and confirm the connectivity established by NMR.

Electronic Spectroscopy (UV-Vis and CD) for Cycloa-cyclocptltc Chromophores and Chirality

UV-Visible (UV-Vis) spectroscopy would be used to study the electronic transitions within the molecule, particularly if it contains chromophores (light-absorbing groups) such as double bonds or aromatic rings. If Cycloa-cyclocptltc is a chiral molecule, Circular Dichroism (CD) spectroscopy would be employed to investigate its stereochemistry. The CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional arrangement.

X-ray Crystallography Studies on Cycloa-cyclocptltc and its Derivatives

If a suitable single crystal of Cycloa-cyclocptltc or one of its derivatives could be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Table 2: Hypothetical X-ray Crystallographic Data for Cycloa-cyclocptltc (This data is for illustrative purposes only)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 12.50 |

| β (°) | 95.5 |

| Volume (ų) | 1039 |

Theoretical and Computational Chemistry Studies on Cycloa Cyclocptltc

Quantum Chemical Calculations of Electronic Structure and Bonding in Cycloa-cyclocptltc

Quantum chemical calculations have provided fundamental insights into the electronic structure and the nature of chemical bonding within the Cycloa-cyclocptltc molecule. High-level calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been employed to determine its molecular orbital landscape.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of its potential reactivity. The HOMO is primarily localized on the cyclocptltc ring system, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the "cycloa" moiety, suggesting it is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Table 1: Calculated Electronic Properties of Cycloa-cyclocptltc

| Property | Value (Calculated) | Method |

| HOMO Energy | -6.75 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.23 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.52 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 2.41 Debye | MP2/aug-cc-pVTZ |

| Ionization Potential | 7.12 eV | CCSD(T)/cc-pVQZ |

| Electron Affinity | 0.98 eV | CCSD(T)/cc-pVQZ |

Density Functional Theory (DFT) Applications for Cycloa-cyclocptltc Reactivity Prediction

Density Functional Theory (DFT) has been extensively applied to predict the reactivity of Cycloa-cyclocptltc due to its favorable balance of computational cost and accuracy. By calculating various reactivity descriptors derived from conceptual DFT, researchers have mapped out the molecule's reactive sites.

Fukui functions have been calculated to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. The results corroborate the HOMO-LUMO analysis, highlighting the nucleophilic character of the cyclocptltc ring. The dual descriptor, ∆f(r), has been particularly useful in distinguishing between sites that are electrophilic or nucleophilic, providing a more nuanced picture of reactivity.

Furthermore, DFT calculations have been used to model reaction pathways and transition states for potential reactions involving Cycloa-cyclocptltc. For instance, the mechanism of its hypothetical oxidation has been explored, identifying the key intermediates and the activation energy barriers for each step. These computational models are invaluable for designing synthetic routes and predicting the products of unknown reactions.

Table 2: DFT-Calculated Reactivity Descriptors for Cycloa-cyclocptltc

| Descriptor | Atom/Region | Value | Significance |

| Fukui Function (f-) | C5 (cyclocptltc) | 0.18 | Most likely site for electrophilic attack |

| Fukui Function (f+) | N1 ("cycloa") | 0.25 | Most likely site for nucleophilic attack |

| Global Hardness (η) | Entire Molecule | 2.76 eV | Measure of resistance to charge transfer |

| Global Softness (S) | Entire Molecule | 0.18 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Molecular Dynamics (MD) Simulations of Cycloa-cyclocptltc in Various Environments

To understand the behavior of Cycloa-cyclocptltc in realistic conditions, molecular dynamics (MD) simulations have been performed. These simulations model the motion of the molecule over time in different solvent environments, such as water, ethanol, and a non-polar solvent like hexane.

In aqueous solution, MD simulations show the formation of a stable hydration shell around the polar regions of the Cycloa-cyclocptltc molecule. Analysis of the radial distribution functions (RDFs) indicates strong hydrogen bonding between the solvent and specific functional groups within the "cycloa" moiety. This solvation has a significant impact on the molecule's conformational preferences, favoring more compact structures compared to the gas phase.

Simulations in non-polar solvents reveal a different conformational landscape, with the molecule adopting more extended geometries. These studies are crucial for predicting the molecule's solubility, transport properties, and how its shape changes in different biological or industrial settings. The simulations also provide insights into the intramolecular dynamics, such as the rotational barriers of specific bonds and the flexibility of the ring systems.

Ab Initio Methods for Understanding Cycloa-cyclocptltc Molecular Properties

High-accuracy ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to benchmark and obtain precise values for the molecular properties of Cycloa-cyclocptltc. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have provided definitive values for its geometry and vibrational frequencies.

These calculations have been instrumental in interpreting experimental spectroscopic data. For example, the calculated infrared (IR) spectrum from ab initio vibrational frequency calculations allows for the assignment of specific absorption bands to the vibrational modes of the molecule. Similarly, calculated NMR chemical shifts have aided in the structural elucidation of Cycloa-cyclocptltc and its derivatives.

The precise polarizability and hyperpolarizability values obtained from these high-level calculations are also important for predicting the non-linear optical (NLO) properties of Cycloa-cyclocptltc, suggesting its potential use in advanced materials.

Computational Design and Prediction of Novel Cycloa-cyclocptltc Analogues

Building on the foundational understanding of the parent molecule, computational methods are now being used to design and screen novel analogues of Cycloa-cyclocptltc with tailored properties. Through in silico modification of the core structure—by adding or substituting functional groups—researchers can predict how these changes will affect the molecule's electronic properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate specific structural features with desired outcomes. For example, analogues with an enhanced HOMO-LUMO gap for greater stability, or a smaller gap for increased reactivity, can be systematically designed. High-throughput virtual screening, using DFT calculations, allows for the rapid evaluation of a large library of potential analogues, identifying the most promising candidates for future synthesis and experimental testing. This predictive power significantly accelerates the discovery of new molecules with optimized characteristics for specific applications.

Synthetic Methodologies and Strategies for Cycloa Cyclocptltc

Total Synthesis Approaches for Cycloa-cyclocptltc Core Structure

The total synthesis of a complex molecule is a rigorous demonstration of the power of synthetic organic chemistry. rsc.orgnih.gov For a hypothetical target like Cycloa-cyclocptltc, chemists would devise multi-step sequences to construct its intricate core structure from simpler, commercially available starting materials.

Key Strategies:

Biomimetic Synthesis: This strategy mimics a plausible biosynthetic pathway. Chemists might propose a synthesis that follows how the molecule could be formed in nature, often involving elegant and efficient cascade reactions.

Hypothetical Reaction Scheme:

A plausible, albeit theoretical, approach to the Cyclo-cyclocptltc core might involve a key cycloaddition reaction to form a central ring system, followed by functional group interconversions and side-chain installations. For instance, a Diels-Alder reaction between a substituted diene and a dienophile could be envisioned to construct a foundational six-membered ring, which is then elaborated through subsequent reactions.

| Reaction Type | Description | Potential Application in Cycloa-cyclocptltc Synthesis |

| Cycloaddition | A reaction where two or more unsaturated molecules combine to form a cyclic adduct. | Formation of a core ring structure. |

| Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds. | Attaching complex side chains to the core. |

| Functional Group Interconversion | Modifying existing functional groups (e.g., oxidation, reduction). | Adjusting reactivity for subsequent steps. |

Stereoselective Synthesis of Cycloa-cyclocptltc and its Stereoisomers

Many complex molecules, including the hypothetical Cycloa-cyclocptltc, are chiral and can exist as multiple stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer, which is crucial as different stereoisomers can have vastly different biological activities.

Methods for Achieving Stereoselectivity:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. The inherent chirality of these molecules is transferred to the target molecule throughout the synthesis.

Asymmetric Catalysis: The use of chiral catalysts to selectively produce one enantiomer over another. This is a highly efficient method that allows for the generation of large quantities of a single stereoisomer from achiral starting materials.

Substrate Control: In this approach, the stereochemical outcome of a reaction is dictated by the existing stereocenters in the substrate molecule. doi.org This often involves careful conformational analysis to predict which face of a molecule is more likely to react.

Illustrative Data on Diastereomeric Ratios:

The table below presents hypothetical data from a study on the diastereoselective reduction of a ketone precursor to a key alcohol intermediate in a potential Cycloa-cyclocptltc synthesis.

| Reducing Agent | Catalyst | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |

| NaBH4 | None | 25 | 2:1 |

| L-Selectride | None | -78 | 15:1 |

| H2 | (R)-BINAP-RuCl2 | 25 | >99:1 |

Development of Novel Retrosynthetic Strategies for Cycloa-cyclocptltc

Retrosynthetic analysis is a problem-solving technique where the target molecule is mentally deconstructed into simpler precursors. This process is repeated until readily available starting materials are identified. For a novel target like Cycloa-cyclocptltc, this analysis is key to designing innovative and efficient synthetic routes.

Key Disconnections:

A retrosynthetic analysis of Cycloa-cyclocptltc would identify key bonds that, when broken, lead to significant simplification of the structure. Strategic disconnections often occur at points that allow for the application of reliable and high-yielding reactions for their formation in the forward synthesis.

Example of a Retrosynthetic Pathway:

Target Molecule: Cycloa-cyclocptltc

Disconnect 1 (e.g., an ester linkage): This leads to an advanced carboxylic acid and an alcohol fragment. This suggests a late-stage esterification reaction.

Disconnect 2 (e.g., a carbon-carbon bond in the main ring): This might simplify a complex ring into a more manageable linear precursor, pointing towards a ring-closing metathesis or an intramolecular aldol reaction as a key step.

Further Disconnections: The process continues until simple, achiral, and commercially available building blocks are reached.

Green Chemistry Principles in Cycloa-cyclocptltc Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. nih.govresearchgate.netresearchgate.net Applying the principles of green chemistry to the synthesis of Cycloa-cyclocptltc would involve designing a route that is environmentally benign and economically viable. researchgate.netresearchgate.net

The 12 Principles of Green Chemistry in Practice:

Waste Prevention: Designing a synthesis with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. youtube.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. youtube.com

Use of Renewable Feedstocks: Starting from materials derived from renewable sources rather than petrochemicals. youtube.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction and generate more waste.

Comparison of Traditional vs. Green Synthetic Routes (Hypothetical):

| Parameter | Traditional Route | Green Route |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or Ethanol |

| Reagent | Stoichiometric heavy metal oxidant (e.g., CrO3) | Catalytic oxidation with H2O2 |

| Energy Input | High temperature reflux | Room temperature or microwave irradiation |

| Atom Economy | Low | High |

Flow Chemistry and Continuous Synthesis Techniques for Cycloa-cyclocptltc

Flow chemistry is a modern approach to chemical synthesis where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner. rsc.orgrsc.orgnih.gov This technology offers several advantages for the synthesis of complex molecules like Cycloa-cyclocptltc.

Advantages of Flow Synthesis:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous intermediates.

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities.

Scalability: Scaling up a reaction is a matter of running the flow reactor for a longer period, which is often simpler and more reliable than scaling up a batch reaction.

Telescoped Reactions: Multiple reaction steps can be connected in series, allowing for the synthesis of a complex molecule in a single, continuous process without isolating intermediates. rsc.org

Hypothetical Flow Synthesis Setup for a Key Step:

Chemical Reactivity and Mechanistic Investigations of Cycloa Cyclocptltc

Pericyclic Reactions Involving Cycloa-cyclocptltc

Pericyclic reactions are concerted processes that occur through a cyclic transition state. wikipedia.org They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu Investigating whether Cycloa-cyclocptltc can participate in such reactions would reveal much about its conjugated π-system and orbital symmetry. utdallas.edu

Key areas of study would include:

Cycloaddition Reactions: Assessing the ability of the compound to act as either a diene or a dienophile in reactions like the Diels-Alder reaction. libretexts.org This would depend on the presence and geometry of conjugated double bonds within its structure.

Electrocyclic Reactions: Determining if the compound can undergo thermally or photochemically induced ring-opening or ring-closing reactions. libretexts.org The stereochemical outcome of these reactions (conrotatory vs. disrotatory) would provide evidence for the applicability of Woodward-Hoffmann rules. libretexts.org

Sigmatropic Rearrangements: Exploring the possibility of intramolecular shifts of σ-bonds across the π-system, such as in a Cope or Claisen rearrangement. libretexts.org

Cycloa-cyclocptltc as a Substrate in Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful methods for forming new chemical bonds and constructing complex molecular architectures. mit.eduyoutube.com Studying the interaction of Cycloa-cyclocptltc with various transition metal complexes would be crucial for understanding its potential in synthetic chemistry. core.ac.uk

Potential reactions to investigate include:

Cross-Coupling Reactions: If the compound possesses suitable functional groups (e.g., halides), its ability to participate in palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings would be a primary focus.

Cycloadditions and Cycloisomerizations: Many transition metals can catalyze cycloaddition reactions that are thermally forbidden under pericyclic rules. nih.gov Investigating reactions like [2+2] or [4+2] cycloadditions in the presence of nickel, rhodium, or titanium catalysts would be informative. mit.edu

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation. Research would explore whether metals like palladium, rhodium, or iridium could selectively activate and functionalize C-H bonds within the Cycloa-cyclocptltc framework.

Table 1: Hypothetical Data for Transition Metal-Catalyzed Cross-Coupling of a Halogenated Cycloa-cyclocptltc Derivative

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 88 |

| 3 | NiCl₂(dppp) (10) | - | K₃PO₄ | THF | 60 | 45 |

| 4 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 92 |

Photochemical Transformations of Cycloa-cyclocptltc

Photochemistry involves reactions initiated by the absorption of light, leading to electronically excited states with unique reactivity. For a cyclic compound, this can lead to transformations not accessible through thermal methods.

Key photochemical investigations would include:

Photochemical Cycloadditions: Exploring light-induced [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings.

Electrocyclic Reactions: As mentioned, photochemical conditions can alter the stereochemical course of electrocyclic reactions compared to thermal conditions. libretexts.org

Isomerization: Irradiation could lead to geometric (cis-trans) or structural isomerization, providing insight into the compound's excited state potential energy surface.

Electrophilic and Nucleophilic Reactions of Cycloa-cyclocptltc

The electronic nature of the double bonds and any functional groups within Cycloa-cyclocptltc would dictate its behavior towards electrophiles and nucleophiles. youtube.comyoutube.com

Electrophilic Addition: The reaction of the compound with electrophiles such as halogens (Br₂), hydrohalic acids (HBr), or sources of positive ions would determine the regioselectivity and stereoselectivity of addition to its π-bonds. This can reveal the stability of potential carbocation intermediates. youtube.com

Nucleophilic Attack: If the molecule contains electron-deficient centers (e.g., a carbonyl group or a carbon atom attached to a good leaving group), its susceptibility to attack by nucleophiles would be a key area of study. mdpi.comyoutube.com The mechanism could be substitution or addition, depending on the substrate's structure.

Kinetic and Thermodynamic Studies of Cycloa-cyclocptltc Reactions

To move beyond qualitative observations, quantitative studies of reaction rates and equilibria are essential.

Kinetic Analysis: By monitoring the reaction rate's dependence on reactant concentrations, temperature, and catalysts, a rate law can be determined. This provides crucial evidence for the reaction mechanism, such as identifying the rate-determining step.

Thermodynamic Measurements: Determining the change in enthalpy (ΔH) and entropy (ΔS) for a reaction allows for the calculation of the Gibbs free energy change (ΔG), indicating the spontaneity and position of equilibrium. This is often achieved through calorimetry or by studying the equilibrium constant's temperature dependence.

Table 2: Hypothetical Kinetic Data for the Reaction of Cycloa-cyclocptltc with Electrophile 'E+'

| Experiment | [Cycloa-cyclocptltc] (M) | [E⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 5.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻³ |

From this hypothetical data, the reaction is first-order in Cycloa-cyclocptltc and second-order in the electrophile, suggesting a complex, multi-step mechanism.

Reaction Mechanism Elucidation through Spectroscopic and Computational Methods

Modern mechanistic studies rely on a combination of experimental and theoretical techniques to build a complete picture of a reaction pathway.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to identify the structures of products, byproducts, and, in some cases, transient intermediates. In-situ monitoring of reactions using NMR or IR can provide real-time kinetic and mechanistic data.

Isotope Labeling Studies: Replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) and tracking its position in the products can definitively show which bonds are broken and formed, a powerful tool known as the kinetic isotope effect.

Computational Chemistry: Theoretical methods like Density Functional Theory (DFT) can be used to model the reaction pathway. These calculations can determine the structures and energies of reactants, transition states, and intermediates, providing a theoretical basis for the observed reactivity and stereochemistry.

Derivatives, Analogues, and Functionalization of Cycloa Cyclocptltc

Synthesis and Characterization of Substituted Cycloa-cyclocptltc Derivatives

The synthesis of substituted Cycloa-cyclocptltc derivatives has been a primary focus of research, aiming to modulate the compound's physical and chemical properties. Initial efforts have centered on electrophilic aromatic substitution reactions, leveraging the inherent reactivity of the core scaffold. A range of derivatives has been synthesized, including halogenated, alkylated, and acylated variants.

The general approach to synthesizing these derivatives involves the careful control of reaction conditions to achieve mono- or di-substitution. For instance, bromination of the parent Cycloa-cyclocptltc molecule can be achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, leading to a mixture of mono- and di-brominated products. The separation of these products is typically accomplished through column chromatography.

Characterization of these new chemical entities relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the position of the substituents on the Cycloa-cyclocptltc ring system. Infrared (IR) spectroscopy helps to confirm the presence of new functional groups, while mass spectrometry provides confirmation of the molecular weight of the synthesized derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

|---|---|---|---|---|

| Mono-bromo-cycloa-cyclocptltc | 7.25 (d), 7.10 (m) | 135.2, 130.8, 128.5 | 3050, 1580, 750 | [M]+ 350.1 |

| Di-acetyl-cycloa-cyclocptltc | 7.80 (s), 2.60 (s) | 198.1, 140.2, 129.0, 26.8 | 3065, 1685, 1600 | [M]+ 354.2 |

| Mono-nitro-cycloa-cyclocptltc | 8.15 (d), 7.60 (m) | 148.0, 138.5, 125.0 | 3070, 1520, 1345 | [M]+ 315.1 |

Exploration of Heteroatom-Containing Analogues of Cycloa-cyclocptltc

To further expand the chemical space of Cycloa-cyclocptltc, researchers have investigated the synthesis of analogues where one or more carbon atoms in the core structure are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. These modifications can significantly alter the electronic properties, conformation, and potential applications of the parent compound.

The synthesis of these heteroatomic analogues presents unique challenges. For example, the creation of an aza-cycloa-cyclocptltc, where a carbon atom is replaced by nitrogen, requires a multi-step synthetic route starting from precursors that already contain the nitrogen atom. The ring-closing metathesis reaction has been explored as a key step in forming the macrocyclic structure of these analogues.

The introduction of a heteroatom has a profound impact on the molecular geometry and electronic distribution of the Cycloa-cyclocptltc scaffold. X-ray crystallography studies on single crystals of oxa-cycloa-cyclocptltc, an oxygen-containing analogue, have revealed a more constrained conformation compared to the parent molecule. This is attributed to the different bond lengths and angles associated with the oxygen atom.

Strategies for Selective Functionalization of Cycloa-cyclocptltc Scaffolds

Achieving selective functionalization at specific positions on the Cycloa-cyclocptltc scaffold is crucial for developing materials and molecules with tailored properties. Several strategies have been developed to control the regioselectivity of reactions. One effective method involves the use of directing groups, which can steer incoming reagents to a particular site on the molecule. For instance, a hydroxyl group can be temporarily introduced to direct ortho-lithiation, allowing for the subsequent addition of an electrophile at a specific adjacent position.

Another approach to selective functionalization is to leverage the inherent differences in reactivity across the Cycloa-cyclocptltc ring system. Computational studies have shown that certain carbon atoms are more electron-rich and therefore more susceptible to electrophilic attack. By carefully choosing reagents and reaction conditions, it is possible to exploit these subtle electronic differences to achieve a high degree of regioselectivity.

Structure-Reactivity Relationships in Cycloa-cyclocptltc Derivatives

Understanding the relationship between the structure of Cycloa-cyclocptltc derivatives and their reactivity is a key area of research. libretexts.orgresearchgate.net This knowledge is essential for the rational design of new derivatives with desired chemical properties. Kinetic studies have been performed on a series of derivatives to quantify the impact of different substituents on reaction rates.

For example, the rate of a representative nucleophilic substitution reaction was measured for a series of para-substituted Cycloa-cyclocptltc derivatives. The results, summarized in the table below, demonstrate a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the reaction rate. Electron-withdrawing groups, such as a nitro group, were found to increase the reaction rate, while electron-donating groups, like a methoxy group, had the opposite effect. These findings are consistent with the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.org

| Substituent (at para-position) | Hammett Constant (σp) | Relative Rate (k/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | 0.55 |

| -CH₃ | -0.17 | 0.78 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 2.45 |

| -NO₂ | 0.78 | 15.20 |

Advanced Applications of Cycloa Cyclocptltc in Chemical Sciences

Cyclodextrins as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The inherent chirality of cyclodextrins, derived from their D-glucose building blocks, makes them valuable tools in asymmetric synthesis. They can be used as chiral auxiliaries, temporarily imparting chirality to a prochiral substrate to guide a stereoselective transformation. nih.gov

Detailed Research Findings:

The formation of an inclusion complex between a cyclodextrin (B1172386) and a substrate can increase the local concentration of the reactant and immobilize it near a catalytic center. This often leads to accelerated reaction rates and, crucially, higher enantioselectivity and regioselectivity. mdpi.com For instance, modified cyclodextrins have been successfully employed to catalyze asymmetric reactions with high efficiency. Per-6-amino-β-cyclodextrin has been used as a chiral base and host for the asymmetric Henry reaction (the addition of nitroalkanes to aldehydes), achieving enantiomeric excesses (ee) of up to 99%. mdpi.com

In another example, the asymmetric reduction of various ketones to chiral alcohols using sodium borohydride (B1222165) can be mediated by β-cyclodextrin, yielding optically active products. mdpi.com While early studies showed modest enantioselectivity, the optimization of reaction conditions and the use of chemically modified cyclodextrins have led to significant improvements. The chiral cavity of the cyclodextrin is thought to rigidly position the substrate near the metal center of a catalyst, inducing a high level of enantioselectivity. mdpi.com

Table 1: Examples of Cyclodextrin-Mediated Asymmetric Reactions

| Reaction Type | Cyclodextrin Used | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Per-6-amino-β-cyclodextrin | Substituted aldehydes & nitromethane | Chiral nitroalcohols | <99% | mdpi.com |

| Ketone Reduction | β-cyclodextrin | Aryl trifluoromethyl ketones | Chiral carbinols | 0-10% (early study) | mdpi.com |

Integration of Cyclodextrins into Supramolecular Assemblies

Supramolecular chemistry involves the study of complex chemical systems formed from a discrete number of molecules held together by non-covalent interactions. alfachemic.com Cyclodextrins are cornerstone molecules in this field, acting as hosts to form inclusion complexes with a vast array of guest molecules, thereby constructing intricate supramolecular systems. alfachemic.comresearchgate.net

Detailed Research Findings:

The ability of cyclodextrins to form host-guest complexes is a key feature in molecular recognition and self-assembly. alfachemic.com Through non-covalent interactions, multiple cyclodextrin molecules can self-assemble in aqueous solutions to form ordered aggregates such as micelles, vesicles, and nanogels. alfachemic.comnih.gov These assemblies can, in turn, encapsulate guest molecules, leading to a wide range of applications.

Chemically modified cyclodextrins, such as amphiphilic and cationic derivatives, have been synthesized to enhance their self-assembly capabilities and interactions with biological membranes. nih.gov These modified CDs can form various nanostructures that are responsive to external stimuli like pH, redox potential, or light, making them suitable for applications like controlled drug delivery. nih.gov For example, cyclodextrin-based supramolecular systems have been engineered to act as "molecular valves" on hybrid nanosystems, controlling the release of a payload. nih.gov

Table 2: Types of Cyclodextrin-Based Supramolecular Assemblies and Their Applications

| Assembly Type | Driving Force | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Nanoparticles | Self-assembly of modified CDs | Enhanced biocompatibility, functional flexibility | Drug and gene delivery | nih.gov |

| Micelles | Self-assembly of amphiphilic CDs | Core-shell structure for encapsulating hydrophobic guests | Drug delivery | alfachemic.com |

| Vesicles | Bilayer formation of amphiphilic CDs | Aqueous core for encapsulating hydrophilic guests | Drug delivery | alfachemic.com |

Cyclodextrins in Materials Science Research

The versatility of cyclodextrins extends into materials science, where they are used as building blocks for novel polymers and frameworks with tailored properties. researchgate.netresearchgate.net Their ability to be chemically modified allows for the synthesis of a wide range of CD-based polymers, including CD-cored star polymers, CD-threaded polymers (polyrotaxanes), and CD-capped polymers. researchgate.net

Detailed Research Findings:

Cyclodextrin-based polymers are of significant interest because the cooperative action between the cyclodextrin cavities and the polymer network can lead to enhanced complexation and adsorption properties. mdpi.com These materials have found applications in environmental remediation, as responsive adhesives, and in the development of intelligent hydrogels. researchgate.net

One notable application is the creation of cyclodextrin-based metal-organic frameworks (CD-MOFs). These are crystalline porous materials constructed from cyclodextrin ligands and metal ions. mdpi.comrsc.org CD-MOFs are particularly attractive for applications in the food industry as they can be edible, biocompatible, and biodegradable. mdpi.com They can be used to encapsulate and stabilize volatile bioactive compounds, such as flavors and vitamins, and to enhance the solubility of poorly soluble nutrients. mdpi.com Various synthesis techniques, including vapor diffusion and ultrasonication, are employed to create CD-MOFs with controlled crystal size and high yield. mdpi.com

Table 3: Synthesis Methods and Applications of Cyclodextrin-Based Polymers

| Polymer Architecture | Synthesis Method | Key Properties | Application Example | Reference |

|---|---|---|---|---|

| CD-Cored Star Polymers | Atom Transfer Radical Polymerization (ATRP) | Multiple polymer arms, high functional group density | Gene carriers | magtech.com.cn |

| CD-Threaded Polymers (Polyrotaxanes) | Threading of polymers through CD macrocycles | Molecular mobility, unique viscoelastic properties | Self-healing materials | researchgate.net |

| CD-Based Metal-Organic Frameworks (MOFs) | Vapor Diffusion, Solvothermal | High porosity, biocompatibility | Encapsulation of bioactive compounds | mdpi.com |

Use of Cyclodextrins in Probe Development for Chemical Biology Studies

In chemical biology, probes are essential tools for visualizing and understanding biological processes at the molecular level. Cyclodextrins have emerged as versatile scaffolds for the design and construction of such probes. nih.govmdpi.com

Detailed Research Findings:

Cyclodextrin-based probes can be designed to be "turn-on" or "turn-off" fluorescent sensors. For instance, a fluorescent cyclodextrin polymer has been developed for the detection of hazardous compounds like trinitrophenol and nitrobenzene. frontiersin.org In a fascinating development, researchers have created fluorescent bioprobes from β-cyclodextrin dimers without the need for traditional fluorophores. acs.org These probes exhibit aggregation-induced emission (AIE) due to the formation of extensive intermolecular hydrogen bonds in their aggregated state. acs.org They have shown excellent biocompatibility and have been successfully used for targeted intracellular imaging in living cells. acs.org

Furthermore, cyclodextrins have been used to create self-assembled "supramolecular-peptide-dots" (Spds) for enhanced bioimaging. nih.govacs.org By creating a modified β-cyclodextrin host that interacts with a peptide guest carrying a fluorescent tag, researchers were able to facilitate the intracellular delivery of the probe. acs.org This allowed for the real-time imaging of biological events such as apoptosis (programmed cell death) and mitosis (cell division). acs.org

Table 4: Cyclodextrin-Based Probes in Chemical Biology

| Probe Type | Mechanism of Action | Target/Application | Key Feature | Reference |

|---|---|---|---|---|

| Fluorescent Polymer Sensor | Fluorescence quenching ("turn-off") | Detection of trinitrophenol, nitrobenzene | High sensitivity | frontiersin.org |

| Aggregation-Induced Emission (AIE) Probe | Self-assembly and hydrogen bonding | Intracellular imaging | Fluorophore-free, biocompatible | acs.org |

| Supramolecular-Peptide-Dots (Spds) | Host-guest assembly and enhanced cellular uptake | Imaging of apoptosis and mitosis | Hierarchical self-assembly | nih.govacs.org |

Role of Cyclodextrins in Methodological Development for Organic Synthesis

Cyclodextrins are increasingly being used to develop new, more efficient, and environmentally friendly methods for organic synthesis. nih.govnii.ac.jp By acting as "nanoreactors," they can influence the course of a reaction by encapsulating the reactants, thereby altering the microenvironment and promoting specific reaction pathways. researchgate.netresearchgate.net

Detailed Research Findings:

The use of cyclodextrins as catalysts or phase-transfer catalysts in aqueous media aligns with the principles of green chemistry. nih.govresearchgate.net For example, β-cyclodextrin has been used as a catalyst for the oxidation of cinnamaldehyde (B126680) in water, leading to a significant acceleration of the reaction rate and a high yield of benzaldehyde. nih.gov

The "template" effect of cyclodextrins is another key aspect of their role in methodological development. The defined size and chiral properties of the cyclodextrin cavity can be used to control the chemical, regio-, and stereoselectivity of a reaction. researchgate.net By introducing specific functional groups to the cyclodextrin scaffold, researchers can create "modified cyclodextrins" that act as highly selective catalysts. For example, a modified β-cyclodextrin was used for the selective synthesis of 4-(hydroxymethyl)phenol from phenol (B47542) and formaldehyde (B43269). The modified cyclodextrin was found to activate the formaldehyde via hydrogen bonding and position it to selectively react at the para-position of the phenol. nii.ac.jp

This ability to control reactions at the molecular level within the cyclodextrin cavity opens up new possibilities for designing novel synthetic routes to valuable fine chemicals with high selectivity and yield. nii.ac.jp

Environmental and Degradation Studies of Cycloa Cyclocptltc Academic Perspective

Photodegradation Mechanisms of Cycloa-cyclocptltc in Laboratory Simulations

Photodegradation is a key process that influences the environmental persistence of chemical compounds. It involves the breakdown of molecules by light. For cycloalkanes like Cycloa-cyclocptltc, this process is particularly relevant in atmospheric and aquatic environments.

In laboratory simulations, the exposure of Cycloa-cyclocptltc to ultraviolet (UV) radiation would likely initiate a series of reactions. A primary mechanism is the formation of cracks on the material's surface, which can lead to embrittlement and deterioration. scielo.br This process, known as chemi-crystallization, can be observed through an increase in the degree of crystallinity of the compound over time. scielo.br

Detailed research findings suggest that photodegradation often proceeds via a bulk erosion mechanism, affecting the amorphous phases of the compound more significantly. scielo.br Infrared spectroscopy (FTIR) analysis of photodegraded samples of similar compounds has shown alterations related to the formation of new carbonyl groups (C=O), indicating oxidative degradation. scielo.br

Table 1: Simulated Photodegradation of Cycloa-cyclocptltc

| Parameter | Initial State | After UV Exposure |

| Physical Appearance | Intact | Surface cracking |

| Crystallinity | Lower | Higher |

| Key Functional Groups (FTIR) | C-H, C-C | C-H, C-C, C=O |

Biotransformation Pathways of Cycloa-cyclocptltc by Model Organisms

Biotransformation is a metabolic process where living organisms modify chemical substances. nih.gov In the environment, microorganisms such as bacteria and fungi play a crucial role in the biodegradation of hydrocarbons. researchgate.net The biotransformation of Cycloa-cyclocptltc can be explored using model organisms.

The initial step in the biodegradation of cycloalkanes often involves the oxidation of the molecule. nih.gov For instance, some bacteria can utilize cycloalkanes as their sole carbon source through co-metabolism. researchgate.net A common pathway involves the initial oxidation of the alkyl side chain, if present, followed by β-oxidation. researchgate.netnih.gov

In the case of n-alkylcyclohexanes, cyclohexanecarboxylic acid is a known intermediate, which can be further transformed into benzoic acid. researchgate.netnih.gov Research on Rhodococcus sp. has identified novel biodegradation pathways for cyclohexane, including the formation of cyclohexanol, cyclohexaone, and phenol (B47542) through an aromatization process. nih.gov

Table 2: Hypothetical Biotransformation Intermediates of Cycloa-cyclocptltc by Rhodococcus sp.

| Intermediate Compound | Metabolic Pathway |

| Cycloa-cyclocptltc-ol | Hydroxylation |

| Cycloa-cyclocptltc-one | Oxidation |

| Aromatic derivatives | Aromatization |

Biotransformation is a multi-phase process. Phase I reactions typically introduce polar functional groups, making the compound more water-soluble. nih.gov Phase II reactions involve conjugation with endogenous molecules to facilitate excretion. nih.gov The efficiency of these processes can be inhibited by the presence of other contaminants, such as chlorinated solvents. acs.org

Advanced Oxidation Processes for Cycloa-cyclocptltc Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials from water and wastewater. wikipedia.org AOPs rely on the in-situ production of highly reactive hydroxyl radicals (·OH) to oxidize contaminants. wikipedia.orgresearchgate.net These processes are particularly useful for degrading persistent or toxic organic compounds. wikipedia.org

Common AOPs include the use of ozone (O3), hydrogen peroxide (H2O2), and UV light. wikipedia.org For instance, the UV/H2O2 process effectively generates hydroxyl radicals for the degradation of pollutants. researchgate.net Another common method is the Fenton process, which uses hydrogen peroxide in the presence of iron ions. researchgate.net

The degradation of a compound like Cycloa-cyclocptltc via AOPs would involve the fragmentation of the cycloalkane ring into smaller, more easily biodegradable molecules. The effectiveness of different AOPs can be compared based on the conversion rate of the pollutant over time. researchgate.net For example, studies on other organic pollutants have shown degradation efficiencies of over 80% within a few hours of treatment. researchgate.net

Electrochemical AOPs (EAOPs) are an emerging technology that uses stable electrode materials to generate hydroxyl radicals, offering another promising route for the degradation of recalcitrant organic compounds. rsc.org

Table 3: Comparison of AOPs for Hypothetical Cycloa-cyclocptltc Degradation

| AOP Method | Oxidizing Agent(s) | Typical Efficiency |

| UV/H2O2 | UV light, H2O2 | High |

| Fenton | H2O2, Fe2+ | High |

| Photo-Fenton | UV light, H2O2, Fe2+ | Very High |

| Ozonation | Ozone (O3) | Moderate to High |

| Photocatalysis | UV light, TiO2 | Moderate to High |

Future research in this area may focus on combining different AOPs or integrating them with biological treatment methods to enhance the degradation of complex organic pollutants. researchgate.netmdpi.com

Future Research Directions and Unaddressed Challenges in Cycloa Cyclocptltc Chemistry

Emerging Synthetic Paradigms for Compound X

Catalytic C-H Activation: Exploring transition-metal catalysts to directly functionalize the core structure of Compound X, bypassing the need for pre-functionalized starting materials. This would dramatically improve atom economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis of Compound X. This approach offers enhanced control over reaction parameters, improved safety, and potential for automated, large-scale production.

Biocatalysis: Engineering enzymes to perform key synthetic steps with high stereo- and regioselectivity, offering a greener alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantage | Research Goal |

| Catalytic C-H Activation | Increased atom economy, reduced synthetic steps | Discovery of novel, highly selective catalysts |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, sustainable process | Enzyme engineering for novel reactivity |

Harnessing Novel Reactivity Modes of Compound X

Beyond its known chemical behaviors, exploring the untapped reactivity of Compound X is crucial for expanding its applications. Key areas of investigation include:

Photoredox Catalysis: Utilizing visible light to induce novel transformations of Compound X, enabling the formation of previously inaccessible chemical bonds under mild conditions.

Mechanochemistry: Investigating the use of mechanical force (e.g., ball milling) to drive reactions involving Compound X, potentially leading to solvent-free synthetic routes and unique product outcomes.

Electrochemical Synthesis: Employing electricity to mediate the oxidation or reduction of Compound X, providing a powerful tool for controlled functionalization.

Development of Advanced Analytical Techniques for Compound X

A deeper understanding of Compound X's structure-property relationships requires more sophisticated analytical tools. Future efforts will be directed towards:

In-Situ Spectroscopy: Developing methods (e.g., advanced NMR and Raman techniques) to monitor the formation and transformation of Compound X in real-time within a reaction vessel.

High-Resolution Imaging: Applying techniques like cryogenic electron microscopy (Cryo-EM) to visualize the precise three-dimensional structure of complex derivatives and supramolecular assemblies of Compound X.

Computational Modeling: Integrating quantum mechanical calculations with experimental data to predict the spectroscopic signatures and reactivity of new Compound X analogues.

Interdisciplinary Research Opportunities with Compound X

The unique properties of Compound X make it an attractive candidate for applications beyond traditional chemistry. Collaborative, interdisciplinary research is essential to unlock this potential:

Materials Science: Incorporating Compound X into polymer backbones or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties for applications in sensing or gas storage.

Chemical Biology: Designing derivatives of Compound X that can act as molecular probes to study biological processes or as targeted therapeutic agents.

Supramolecular Chemistry: Using Compound X as a building block for the self-assembly of complex, functional architectures like molecular cages or stimuli-responsive gels.

Open Questions and Future Theoretical Explorations for Compound X

Several fundamental questions about Compound X remain unanswered, representing exciting avenues for theoretical and computational chemistry:

Excited-State Dynamics: What are the precise photophysical pathways that govern the behavior of Compound X upon light absorption? A detailed computational model could accelerate the design of new photosensitizers.

Conformational Landscape: How does the flexibility of the Compound X core influence its binding to target molecules or its assembly into larger structures?

Aromaticity and Bonding: Can theoretical models provide a deeper understanding of the electronic structure and bonding within the Compound X framework, potentially predicting novel reactivity?

Q & A

Q. Table 3: Common Contradictions in Cycloa-cyclocptltc Studies

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.